molecular formula C14H19N3O3S B1401620 N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide CAS No. 1392490-95-7

N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide

Cat. No.: B1401620
CAS No.: 1392490-95-7
M. Wt: 309.39 g/mol
InChI Key: LHQCCVDEYCCGOI-UHFFFAOYSA-N
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Description

N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide is a compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a piperidine ring attached to an acrylamide group, with a sulfonamide linkage to a benzene ring

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives, such as:

Uniqueness

N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide is unique due to its specific structure, which combines a piperidine ring with an acrylamide group and a sulfonamide linkage.

Properties

IUPAC Name

N-[1-(4-aminophenyl)sulfonylpiperidin-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-2-14(18)16-12-7-9-17(10-8-12)21(19,20)13-5-3-11(15)4-6-13/h2-6,12H,1,7-10,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQCCVDEYCCGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-[1-(4-Nitro-benzenesulfonyl)-piperidin-4-yl]-acrylamide (2.80 g, 8.3 mmol) was suspended in a 5:1 mixture of ethanol and water (30 ml). To this solution was added iron powder (1.20 g, 21.0 mmol) followed by saturated ammonium chloride solution (3 ml) and the mixture was heated to 80° C. for three hours. After this time, the reaction mixture was cooled to room temperature and filtered through a pad of celite, the celite was washed with ethanol (10 ml) and EtOAc (50 ml) and the solution was concentrated under vacuum. The resulting residue was suspended in water (10 ml) and the solid precipitate collected by filtration and dried under vacuum to give the title compound (1.3 g, 51% yield) as a white solid. Tr=1.30 min, m/z (ES+) (M+H)+ 310.
Name
N-[1-(4-Nitro-benzenesulfonyl)-piperidin-4-yl]-acrylamide
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Three
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide
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N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide
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N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide
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N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide
Reactant of Route 5
N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide
Reactant of Route 6
N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide

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